N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. According to PubChem chemical database records, the official IUPAC name is designated as N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide. This nomenclature systematically describes the structural components by identifying the pyridine ring as the parent heterocycle, the dimethoxymethyl substituent at the 3-position, and the 2,2-dimethylpropanamide group attached to the nitrogen at the 2-position of the pyridine ring. The systematic naming convention emphasizes the connectivity pattern and substitution positions, providing unambiguous identification of the molecular structure.
The Chemical Abstracts Service registry number assigned to this compound is 824429-53-0, which serves as the unique numerical identifier in chemical databases worldwide. This registry number distinguishes the compound from closely related structural isomers that possess different substitution patterns on the pyridine ring. The CAS registry system ensures precise identification and eliminates potential confusion that might arise from alternative naming conventions or structural variations. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics and chemical properties.
The MDL number MFCD07366726 provides an additional database identifier that facilitates cross-referencing across different chemical information systems. This numbering system, developed by MDL Information Systems, complements the CAS registry number and ensures comprehensive cataloging in various chemical databases and supplier catalogs. The systematic organization of these numerical identifiers supports efficient information retrieval and compound identification in both academic research and commercial applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₂₀N₂O₃ accurately represents the atomic composition of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This formula indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the compound's moderate molecular complexity. The molecular formula provides essential information for stoichiometric calculations and serves as a fundamental parameter for analytical chemistry applications, including mass spectrometric identification and elemental analysis verification.
Table 1: Molecular Composition Analysis
| Element | Count | Percentage by Mass |
|---|---|---|
| Carbon | 13 | 61.89% |
| Hydrogen | 20 | 7.99% |
| Nitrogen | 2 | 11.11% |
| Oxygen | 3 | 19.01% |
The molecular weight of 252.31 grams per mole represents a moderately sized organic molecule that falls within typical ranges for pharmaceutical intermediates and research compounds. This molecular weight value facilitates accurate preparation of solutions for research applications and enables precise quantitative analysis using various analytical techniques. The molecular weight calculation is based on standard atomic masses and provides the foundation for molarity calculations and yield determinations in synthetic procedures.
The exact mass, computed as 252.14739250 Da using high-precision atomic masses, serves as a critical parameter for high-resolution mass spectrometric analysis. This precise mass value enables unambiguous identification of the compound in complex mixtures and supports structural confirmation through accurate mass measurements. The difference between the nominal molecular weight and exact mass reflects the mass defect associated with the atomic composition and provides additional analytical specificity.
Structural Isomerism and Tautomeric Considerations
The structural framework of this compound presents several important considerations regarding potential isomerism and tautomeric equilibria. The compound belongs to the class of 2-acylaminopyridines, which are known to exhibit complex tautomeric behavior involving equilibria between different structural forms. Research has demonstrated that N-(pyridin-2-yl)acetamide derivatives exist predominantly in the amide tautomeric form in various solvents, as confirmed through Nuclear Magnetic Resonance spectroscopy studies using Secondary Isotope Multiplet Nuclear Magnetic Resonance spectroscopy of Partially Labelled Entities techniques.
The tautomeric considerations for this compound class involve potential equilibria between the acylamino form, hydroxyimino form, and acylimino form, each of which can exist in multiple rotameric configurations. Nuclear Magnetic Resonance studies of related 2-acylaminopyridine compounds have confirmed that the amide tautomeric form predominates in deuterated chloroform, deuterated acetone, and deuterated benzene solutions. The preference for the amide form is attributed to the aromatic stabilization of the pyridine ring and the stability of the carbon-oxygen double bond in the amide functionality.
The dimethoxymethyl substituent at the 3-position introduces additional structural complexity through its acetal functionality, which represents a protected aldehyde equivalent. This acetal group exhibits pH-dependent stability, being stable under basic conditions but potentially undergoing hydrolysis under acidic conditions to reveal the corresponding aldehyde functionality. The presence of this protecting group influences the overall electronic properties of the pyridine ring and may affect the tautomeric equilibria compared to unsubstituted analogs.
Table 2: Tautomeric Forms and Stability Considerations
| Tautomeric Form | Stability in Solution | Electronic Effects |
|---|---|---|
| Acylamino Form | Predominant | Aromatic stabilization |
| Hydroxyimino Form | Minor | Reduced aromaticity |
| Acylimino Form | Minor | Alternative conjugation |
Computational studies of related pyridone and hydroxypyridine systems have provided insights into the relative stabilities of different tautomeric forms. Density functional theory calculations at the B3LYP/6-31G(d,p) level have shown that pyridone forms are generally more stable than their hydroxypyridine counterparts in toluene solvent. These theoretical investigations support experimental observations regarding tautomeric preferences and provide mechanistic insights into the factors governing structural equilibria in heterocyclic systems.
Synonymous Designations in Chemical Databases
Chemical databases and supplier catalogs employ various synonymous designations for this compound, reflecting different naming conventions and structural description approaches. The PubChem database lists several alternative names, including N-(3-(dimethoxymethyl)pyridin-2-yl)pivalamide and N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide. These variations primarily differ in the arrangement of parentheses and brackets but refer to the identical chemical structure.
The systematic nomenclature variations include the use of "pivalamide" as an alternative designation for the 2,2-dimethylpropanamide group, reflecting the common name for the tert-butylcarbonyl functionality. This alternative naming convention is widely recognized in organic chemistry literature and provides a more concise description of the steric bulk associated with the quaternary carbon center adjacent to the carbonyl group. The pivaloyl designation emphasizes the conformational constraints imposed by the three methyl groups attached to the quaternary carbon.
Table 3: Database Synonyms and Identifiers
| Database Source | Primary Designation | Alternative Names |
|---|---|---|
| PubChem | This compound | N-(3-(dimethoxymethyl)pyridin-2-yl)pivalamide |
| Sigma-Aldrich | This compound | N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
| Chemical Vendors | N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethylpropionamide | Multiple formatting variations |
The SMILES notation representation, CC(C)(C)C(=O)NC1=C(C=CC=N1)C(OC)OC, provides a linear string-based description of the molecular structure that is independent of nomenclature conventions. This notation system enables computer-readable representation of the compound's connectivity and facilitates database searches across different chemical information systems. The InChI representation offers an alternative standardized format that ensures unique identification regardless of the specific naming conventions employed by different sources.
Properties
IUPAC Name |
N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-9(7-6-8-14-10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVXEAOQKKXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592084 | |
| Record name | N-[3-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-53-0 | |
| Record name | N-[3-(Dimethoxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 3-dimethoxymethylpyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with pyridine moieties exhibit significant biological activities, including anticancer effects. N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide can be synthesized to explore its efficacy against various cancer cell lines. Preliminary studies suggest that derivatives of pyridine can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .
Neuroprotective Effects
Pyridine derivatives have shown promise in neuroprotection. The compound may possess the ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigations into its neuroprotective mechanisms could lead to potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be exploited to create effective pesticide formulations that target specific pests while minimizing environmental impact. Research into its efficacy against common agricultural pests could provide insights into its potential as a biopesticide .
Materials Science
Polymer Synthesis
The compound may serve as a building block in the synthesis of novel polymers with tailored properties. Its functional groups can be utilized to create copolymers that exhibit enhanced thermal stability or mechanical strength. Studies focusing on the incorporation of this compound into polymer matrices could lead to advancements in materials used for packaging, coatings, or biomedical applications .
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Key Insights
- Crystallography : The target compound’s dimethoxymethyl group likely induces distinct crystal packing compared to brominated analogs, which rely on halogen bonding .
- Stability : The pivalamide group enhances metabolic stability, making it preferable to formyl-containing analogs in drug development .
- Solubility : Dimethoxymethyl’s lipophilicity improves organic solubility relative to hydroxy or methoxy derivatives, which may favor aqueous environments .
Biological Activity
N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C₁₃H₂₀N₂O₃ and a CAS number of 824429-53-0, this compound features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a propionamide moiety at the 2,2-dimethyl position. This unique structure contributes to its interaction with various biological targets, making it a subject of interest in scientific research.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that this compound exhibits significant antifungal properties, demonstrating efficacy against various fungal strains. Its mechanism may involve binding to fungal cell membranes or interfering with cellular processes essential for fungal growth and reproduction.
Additionally, derivatives of propionamide have been linked to various pharmacological activities, including modulation of sigma receptors and opioid receptors , which are crucial for pain management and neuropharmacology. The compound's structure allows it to effectively engage with these biological targets, enhancing its therapeutic potential.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Antifungal | Effective against various fungal strains | |
| Sigma Receptor Modulation | Potential role in pain management | |
| Opioid Receptor Modulation | Influence on analgesic pathways | |
| Anticancer Properties | Investigated for effects on cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Activity : A study demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential use as an antifungal agent in clinical settings.
- Receptor Interaction Studies : Research involving receptor binding assays indicated that this compound has a high binding affinity for sigma receptors. This interaction may lead to enhanced analgesic effects, making it a candidate for further development in pain management therapies.
- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound showed promising results against several cancer cell lines, indicating its potential as a lead compound in cancer drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a pivaloyl (2,2-dimethylpropionyl) group. For example, amidation reactions using activated esters (e.g., pivaloyl chloride) under basic conditions (e.g., triethylamine) are standard. details a Curtius rearrangement approach for structurally similar amides, where azide intermediates are reacted with cuprates to form the desired product . Modifications, such as protecting-group strategies for the dimethoxymethyl substituent, may be adapted from procedures in and , which describe iodo- and methoxy-substituted pyridinyl pivalamides .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic validation, X-ray diffraction using programs like SHELXL ( ) can resolve stereochemistry and packing interactions . Infrared (IR) spectroscopy, as demonstrated in , helps identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the known pharmacological or biological activities of this compound?
- Methodological Answer : identifies a closely related compound, Nooglutyl (alias: N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide), as a neurotropic agent with potential applications in treating amnesia. While direct data on the target compound is limited, structural analogs suggest activity via modulation of neurotransmitter systems or enzyme inhibition. Researchers should validate bioactivity through in vitro assays (e.g., kinase inhibition screens) and in vivo models (e.g., rodent cognitive tests) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways (e.g., transition states in amide bond formation) to optimize yields. Molecular docking studies (using software like AutoDock Vina) may identify binding interactions with biological targets, such as acetylcholinesterase or NMDA receptors. ’s discussion of pyridine derivative reactivity provides a framework for modeling substituent effects .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotamers or impurities. Techniques include:
- Variable-temperature NMR to assess dynamic effects.
- Recrystallization in different solvents (e.g., ethanol vs. DCM) to obtain pure phases.
- Complementary methods like powder XRD ( ) to confirm polymorphism .
Q. How do substituents (e.g., dimethoxymethyl vs. hydroxymethyl) impact the compound’s stability and bioactivity?
- Methodological Answer : Comparative studies using analogs from (chloro/iodo derivatives) and (hydroxymethyl variants) can elucidate structure-activity relationships (SAR). Accelerated stability testing (e.g., under acidic/alkaline conditions) evaluates hydrolytic susceptibility of the dimethoxymethyl group. Bioactivity assays (e.g., IC₅₀ comparisons) reveal substituent contributions to potency .
Q. What experimental designs are recommended for studying metabolic pathways or degradation products?
- Methodological Answer : Use LC-MS/MS with isotopically labeled compounds (e.g., ¹³C-pivaloyl group) to track metabolites in hepatic microsomal assays. ’s oxidation/reduction protocols can be adapted to simulate phase I metabolism. For degradation, forced stress studies (heat, light, humidity) followed by HPLC-UV analysis identify major breakdown products .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
